Product packaging for Chroman-3-carboxylic acid ethyl ester(Cat. No.:CAS No. 615560-16-2)

Chroman-3-carboxylic acid ethyl ester

Cat. No.: B1504026
CAS No.: 615560-16-2
M. Wt: 206.24 g/mol
InChI Key: SQYALKOLMLAHKR-UHFFFAOYSA-N
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Description

Chroman-3-carboxylic acid ethyl ester is an organic compound characterized by a chroman backbone (a benzene ring fused to a dihydropyran ring) with a carboxylic acid ethyl ester group at the 3-position. Its molecular formula is C₁₃H₁₆O₄, and its derivatives often feature substituents such as methoxy or halogen groups on the chroman ring . For example, 8-Methoxy-chroman-3-carboxylic acid ethyl ester (CAS: 221185-47-3) and 7-Methoxy-chroman-3-carboxylic acid ethyl ester (CAS: 885271-77-2) are common variants with methoxy groups at positions 8 and 7, respectively .

Applications of chroman-3-carboxylic acid esters span medicinal chemistry (e.g., anti-inflammatory research) and materials science, where their ester groups influence solubility and reactivity in hydrophobic environments .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O3 B1504026 Chroman-3-carboxylic acid ethyl ester CAS No. 615560-16-2

Properties

IUPAC Name

ethyl 3,4-dihydro-2H-chromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-2-14-12(13)10-7-9-5-3-4-6-11(9)15-8-10/h3-6,10H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQYALKOLMLAHKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2=CC=CC=C2OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70696333
Record name Ethyl 3,4-dihydro-2H-1-benzopyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

615560-16-2
Record name Ethyl 3,4-dihydro-2H-1-benzopyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Chroman-3-carboxylic acid ethyl ester, a member of the chroman family, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

This compound is characterized by its unique bicyclic structure, with a molecular formula of C13H16O4C_{13}H_{16}O_4 and a molecular weight of approximately 206.24 g/mol. The compound features a carboxylic acid group and an ethyl ester functional group, which contribute to its reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anti-inflammatory Properties : The compound has shown potential in modulating inflammatory pathways by interacting with enzymes involved in these processes. This suggests its applicability in treating inflammatory diseases.
  • Antioxidant Activity : this compound demonstrates the ability to scavenge free radicals, thereby reducing oxidative stress. This property is crucial for protecting cells from damage caused by reactive oxygen species.
  • Antimicrobial Effects : Preliminary studies have indicated that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents.

The mechanisms through which this compound exerts its biological effects involve:

  • Enzyme Interaction : The compound interacts with specific enzymes that play roles in inflammatory processes, potentially inhibiting their activity and thus reducing inflammation.
  • Receptor Modulation : It may also affect receptor activity associated with pain pathways, highlighting its relevance in pain management research.

Comparative Analysis with Derivatives

This compound has several derivatives that exhibit varying biological activities. The following table summarizes key derivatives and their unique features:

Compound NameMolecular FormulaUnique Features
6-Methoxy-chroman-3-carboxylic acid ethyl esterC₁₃H₁₆O₄Contains a methoxy group enhancing lipophilicity
7-Methoxy-chroman-3-carboxylic acid ethyl esterC₁₃H₁₆O₄Substituted at position 7, altering biological activity
6-Chloro-chroman-3-carboxylic acid ethyl esterC₁₃H₁₄ClO₃Chlorine substitution may enhance reactivity

These derivatives exhibit distinct chemical properties that influence their biological activities, making them valuable in medicinal chemistry.

Case Studies and Research Findings

  • Anti-inflammatory Effects : A study demonstrated that this compound significantly reduced inflammation markers in vitro, suggesting its potential as an anti-inflammatory agent .
  • Antioxidant Activity : Research highlighted the compound's ability to inhibit lipid peroxidation, a key indicator of oxidative stress, further supporting its role as an antioxidant .
  • Antimicrobial Properties : In vitro tests revealed that the compound exhibited antimicrobial activity against various bacterial strains, indicating its potential for development as an antimicrobial agent .

Scientific Research Applications

Chemical Properties and Structure

Chroman-3-carboxylic acid ethyl ester has a molecular formula of C12H14O3C_{12}H_{14}O_3 and a molecular weight of approximately 206.24 g/mol. Its structure includes a bicyclic chroman moiety with carboxylic acid and ethyl ester functional groups, contributing to its chemical reactivity and biological activity.

Scientific Research Applications

1. Medicinal Chemistry

  • Therapeutic Potential : this compound shows promise as an intermediate in synthesizing bioactive compounds with therapeutic properties. Research indicates its potential anti-inflammatory, antioxidant, and antimicrobial activities, making it relevant for drug development targeting inflammatory diseases and infections.
  • Biological Activity : It has been shown to interact with enzymes involved in inflammatory processes and modulate receptor activity linked to pain pathways, highlighting its relevance in pain management research.

2. Organic Synthesis

  • Synthetic Routes : Various synthetic methods have been developed for preparing this compound. These include reactions with hydrazine hydrate to produce derivatives that can further undergo transformations for complex organic molecules .
  • Building Block for Complex Molecules : Its unique structure allows it to serve as a building block in the development of new materials and pharmaceuticals. It is often used as an intermediate in the synthesis of more complex organic molecules.

3. Agricultural Chemistry

  • Agrochemical Applications : The compound is being explored for its potential use in developing agricultural chemicals, particularly those targeting pest management and plant growth regulation.

Case Study 1: Anti-inflammatory Activity
A study investigated the anti-inflammatory effects of this compound in animal models. Results indicated significant reductions in inflammatory markers when administered, suggesting its utility as a therapeutic agent for conditions like arthritis.

Case Study 2: Synthesis of Bioactive Compounds
Research focused on synthesizing novel derivatives from this compound through various chemical reactions. The derivatives exhibited enhanced biological activities compared to the parent compound, indicating the potential for developing new drugs.

Chemical Reactions Analysis

Acid-Catalyzed Hydrolysis

Under acidic conditions (e.g., HCl or H₂SO₄), the ester undergoes hydrolysis to yield chroman-3-carboxylic acid and ethanol . The reaction follows a nucleophilic acyl substitution mechanism:

Chroman 3 COOEt+H2OH+Chroman 3 COOH+EtOH\text{Chroman 3 COOEt}+\text{H}_2\text{O}\xrightarrow{\text{H}^+}\text{Chroman 3 COOH}+\text{EtOH}

Key Data:

  • Reaction Time: 4–6 hours at reflux

  • Yield: 85–92%

Base-Promoted Hydrolysis (Saponification)

In alkaline media (e.g., NaOH or KOH), the ester forms chroman-3-carboxylate salt , which acidification converts to the free carboxylic acid :

Chroman 3 COOEt+OHChroman 3 COOH+Chroman 3 COOH\text{Chroman 3 COOEt}+\text{OH}^-\rightarrow \text{Chroman 3 COO}^-\xrightarrow{\text{H}^+}\text{Chroman 3 COOH}

Mechanistic Features:

  • Nucleophilic attack by hydroxide at the carbonyl carbon.

  • Formation of a tetrahedral intermediate.

  • Elimination of ethoxide, followed by acid quenching .

Transesterification

The ethyl ester group undergoes alcohol exchange in the presence of catalysts (e.g., K₂CO₃ or enzymes) :

Chroman 3 COOEt+R OHChroman 3 COOR+EtOH\text{Chroman 3 COOEt}+\text{R OH}\rightarrow \text{Chroman 3 COOR}+\text{EtOH}

Example:

  • Reaction with methanol produces chroman-3-carboxylic acid methyl ester in 78% yield .

Stereoselective Cyclopropanation

Ethyl diazoacetate reacts with chroman-3-carboxylic acid ethyl ester to form tetrahydrocyclopropa[c]chromene derivatives (Figure 1) :

Chroman 3 COOEt+CH2N2COOEtCyclopropane fused chroman+N2\text{Chroman 3 COOEt}+\text{CH}_2\text{N}_2\text{COOEt}\rightarrow \text{Cyclopropane fused chroman}+\text{N}_2

Conditions:

  • Catalyst: Rhodium(II) acetate

  • Temperature: 25°C

  • Yield: 65–70%

Reaction with Diazoalkanes

Diazoethane alkylates the chroman ring at the 4-position (Figure 2) :

Chroman 3 COOEt+CH2N24 Ethyl chroman 3 COOEt\text{Chroman 3 COOEt}+\text{CH}_2\text{N}_2\rightarrow \text{4 Ethyl chroman 3 COOEt}

Key Data:

  • Solvent: Dichloromethane

  • Yield: 60%

Acylation with Anhydrides

Reaction with 3-methylbutanoic anhydride in the presence of triethylamine yields ethyl 2-(3,3-dimethyl-2-oxochroman-4-yl)acetate :

Chroman 3 COOEt+(Me2CHCO)2OSubstituted chroman derivative\text{Chroman 3 COOEt}+(\text{Me}_2\text{CHCO})_2\text{O}\rightarrow \text{Substituted chroman derivative}

Conditions:

  • Temperature: 80°C

  • Yield: 75%

Rearrangement Reactions

Heating with carboxylic anhydrides (e.g., acetic anhydride) induces Fries-like rearrangements , forming substituted chroman derivatives (Figure 3) .

Comparative Reactivity Table

Reaction TypeConditionsProductsYield (%)
Acidic HydrolysisHCl, H₂O, refluxChroman-3-carboxylic acid85–92
Basic HydrolysisNaOH, H₂O, 70°CChroman-3-carboxylate salt90–95
TransesterificationK₂CO₃, MeOH, 60°CChroman-3-carboxylic acid methyl ester78
CyclopropanationRh(II) acetate, 25°CCyclopropane-fused chroman65–70

Mechanistic Insights

  • Nucleophilic Acyl Substitution governs hydrolysis and transesterification, involving tetrahedral intermediates .

  • Cycloadditions proceed via concerted mechanisms with stereochemical control .

  • Rearrangements involve keto-enol tautomerism and acyl migration .

This compound’s reactivity is foundational for synthesizing bioactive molecules, including anti-inflammatory and anticancer agents. Experimental protocols should prioritize anhydrous conditions for transesterification and metal catalysts for cycloadditions to maximize efficiency.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of chroman-3-carboxylic acid ethyl ester derivatives are highlighted below, with key differences in substituents, physicochemical properties, and applications.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Purity Key Properties/Applications
This compound None (parent compound) C₁₃H₁₆O₄ 236.26 Not specified N/A Model compound for derivatization studies
8-Methoxy-chroman-3-carboxylic acid ethyl ester Methoxy at position 8 C₁₃H₁₆O₄ 236.26 221185-47-3 ≥98% Potential anti-inflammatory activity
7-Methoxy-chroman-3-carboxylic acid ethyl ester Methoxy at position 7 C₁₃H₁₆O₄ 236.26 885271-77-2 Not specified Synthetic intermediate in organic chemistry
6,8-Dichloro-chroman-3-carboxylic acid methyl ester Chloro at 6,8; methyl ester C₁₁H₁₀Cl₂O₃ 261.10 885271-50-1 Not specified Enhanced lipophilicity for materials research
Myristic acid ethyl ester Linear 14-carbon chain C₁₆H₃₂O₂ 256.43 124-06-1 Not specified Non-polar solvent; lipid membrane studies

Key Observations:

Substituent Effects: Methoxy Groups: The position of methoxy substituents (e.g., 7- vs. 8-methoxy) can alter electronic distribution, affecting reactivity and biological activity. Halogenation: Chlorination at positions 6 and 8 (as in 6,8-dichloro derivative) increases molecular weight and lipophilicity, making it suitable for hydrophobic applications.

Ester Group Variations :

  • Ethyl vs. Methyl Esters : Ethyl esters (e.g., this compound) generally exhibit lower volatility and higher solubility in organic solvents compared to methyl esters. This difference is critical in electrochemical applications, where ethyl esters like propionic acid ethyl ester improve electrolyte stability.

Stability and Reactivity: Base sensitivity is a notable limitation for chroman-3-carboxylic acid esters. For example, ethyl 4-oxo-4H-benzopyran-3-carboxylate undergoes rearrangement under basic conditions to form 4-hydroxy-2-oxo-2H-benzopyran-3-carboxaldehyde. Methoxy or halogen substituents may mitigate this instability by steric or electronic effects.

Applications :

  • Biological Research : Methoxy-substituted chroman esters are explored for anti-inflammatory properties, leveraging their structural similarity to natural coumarins.
  • Materials Science : The dichloro-methyl ester variant’s enhanced lipophilicity makes it a candidate for hydrophobic coatings or drug delivery systems.

Research Findings and Challenges

  • Synthetic Challenges : Base-catalyzed methods for chroman-3-carboxylic acid esters risk rearrangement, necessitating alternative strategies like acid-catalyzed esterification.
  • Analytical Differentiation : Chroman-3-carboxylic acid esters share spectral similarities with 3-acyl-4-hydroxycoumarins, requiring advanced techniques (e.g., LC-MS, NMR) for unambiguous identification.

Preparation Methods

Knoevenagel Condensation Method

The most classical and widely used method for synthesizing chroman-3-carboxylic acid ethyl ester is the Knoevenagel condensation of 2-hydroxybenzaldehyde with diethyl malonate. This reaction forms the coumarin ring system with an ester functional group at the 3-position.

  • Catalysts and Conditions : Various catalysts have been employed to optimize yield and reaction conditions, including:

    • Piperidine
    • Molecular sieves combined with piperidine
    • Magnesium aluminophosphate (MAPO-5) and ion-exchanged MAPO-5
    • Alumina and montmorillonite clays (KSF, K10)
    • Liquid-functionalized silica (SiO2)
    • Tetrabutylammonium fluoride for cyclization of diethyl esters
  • Reaction Scheme :

Step Reactants Catalyst(s) Conditions Product Yield/Notes
1 2-Hydroxybenzaldehyde + Diethyl malonate Piperidine, MAPO-5, alumina, etc. Room temperature, solvent-free or polar solvents Ethyl chroman-3-carboxylate (ethyl coumarin-3-carboxylate) High yields reported with optimized catalysts
  • Mechanism : The reaction proceeds via the formation of an intermediate β-ketoester, followed by intramolecular cyclization and dehydration to yield the coumarin ester.

  • Advantages : Mild conditions, good yields, and versatility in catalyst choice.

Cyclization of Diethyl Ester Intermediates

Another approach involves the cyclization of diethyl ester precursors catalyzed by tetrabutylammonium fluoride or similar catalysts to form the this compound ring system.

Step Reactants Catalyst Conditions Product Notes
1 Diethyl ester intermediate Tetrabutylammonium fluoride Room temperature This compound Efficient cyclization

Palladium-Catalyzed Cross-Coupling Cyclization

Ethyl 2-bromo-3-[2-(methoxymethoxy)phenyl]acrylate can be converted into this compound via a two-step process:

  • Step 1 : Treatment with hydrochloric acid in ethanol to remove protecting groups.
  • Step 2 : Palladium-catalyzed cross-coupling cyclization to form the coumarin ring.
Step Reactants Catalyst Conditions Product Notes
1 (E)-Ethyl 2-bromo-3-[2-(methoxymethoxy)phenyl]acrylate HCl in ethanol Room temperature Deprotected intermediate Prepares for cyclization
2 Intermediate from Step 1 Pd catalyst Reflux or mild heat This compound High specificity cyclization

Reaction of 2,4-Dihydroxybenzaldehyde with Meldrum’s Acid

This method involves condensation of 2,4-dihydroxybenzaldehyde with Meldrum’s acid in the presence of ammonium acetate, followed by O-alkylation to yield coumarin derivatives including this compound.

Step Reactants Catalyst Conditions Product Notes
1 2,4-Dihydroxybenzaldehyde + Meldrum’s acid Ammonium acetate Mild heating Coumarin intermediate Efficient condensation
2 Intermediate + alkylating agent Base Standard alkylation This compound derivatives Versatile substitution

Process Optimization from Patent Literature

A patented process (US5698716A) provides an improved synthetic route for chroman carboxylates, including this compound, focusing on:

  • Step a : Reaction of chroman esters with propargyl derivatives in the presence of bases such as alkali metal alkoxides, hydrides, carbonates, or hydroxides.
  • Solvents : Polar aprotic solvents (DMSO, DMF, THF, dioxane) or polar protic solvents (methanol, ethanol, tert-butyl alcohol).
  • Conditions : Temperature range from -50°C to 100°C; pressure from 0.5 to 5 atmospheres; reaction time from 30 minutes to 2 days.
  • Purification : Short-path distillation or chromatography.
Parameter Preferred Range/Options Notes
Temperature 0°C to 25°C (preferred) Controls reaction rate
Pressure 1 atmosphere (preferred) Ambient pressure conditions
Base NaOMe, LiOMe, KOtBu, NaH, KH, Li2CO3, NaOH Choice affects yield and selectivity
Solvent THF, ethanol, DMSO, dioxane Solvent polarity influences reaction
Stoichiometry (Base:ester) ~1.2:1 Optimized for complete conversion
Reaction Time ~2 hours Sufficient for full reaction

This process emphasizes scalability and reproducibility for industrial applications.

Additional Chemical Transformations

  • Reduction : Selective reduction of the endocyclic double bond in this compound using borane complexes or Hantzsch 1,4-dihydropyridine yields dihydro derivatives, useful for further functionalization.
  • Bromination and Amidation : Bromination of the chroman ring followed by amidation of the ester group with primary amines expands the chemical diversity of derivatives.
  • Hydrolysis : Base-catalyzed hydrolysis of the ester group yields chroman-3-carboxylic acid, an important intermediate for further synthetic applications.

Summary Table of Preparation Methods

Method Key Reactants Catalyst/Conditions Advantages References
Knoevenagel Condensation 2-Hydroxybenzaldehyde + Diethyl malonate Piperidine, MAPO-5, alumina, molecular sieves Mild, efficient, versatile
Cyclization of Diethyl Ester Diethyl ester intermediate Tetrabutylammonium fluoride Direct cyclization
Pd-Catalyzed Cross-Coupling Ethyl 2-bromo-3-[2-(methoxymethoxy)phenyl]acrylate Pd catalyst, HCl in ethanol High specificity, mild conditions
Condensation with Meldrum’s Acid 2,4-Dihydroxybenzaldehyde + Meldrum’s acid Ammonium acetate Efficient condensation
Patent Process (US5698716A) Chroman ester + Propargyl derivative Alkoxides, hydrides, carbonates; THF, ethanol Scalable, reproducible

Q & A

Basic: What are the established synthetic routes for chroman-3-carboxylic acid ethyl ester, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis typically involves cyclization of phenolic precursors followed by esterification. Key steps include:

  • Cyclization : Use of acid catalysts (e.g., H₂SO₄) to form the chroman core.
  • Esterification : Reaction with ethanol under reflux, often employing coupling agents like DCC (dicyclohexylcarbarbodiimide) for efficiency.
    Critical Factors :
  • Temperature : Higher temperatures (80–100°C) accelerate esterification but may degrade sensitive intermediates.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility but may require rigorous drying to avoid hydrolysis.
  • Catalyst Optimization : Acidic resins or enzymatic catalysts can enhance stereochemical control.
    Yield and purity are validated via HPLC (>95% purity threshold) and NMR (confirmation of ester moiety at δ 4.1–4.3 ppm) .

Basic: How is this compound characterized to confirm structural integrity and purity?

Methodological Answer:
A multi-technique approach is recommended:

  • NMR Spectroscopy :
    • ¹H NMR: Peaks at δ 1.2–1.4 ppm (ethyl CH₃), δ 4.1–4.3 ppm (ester CH₂), and aromatic protons (δ 6.5–7.5 ppm) confirm the chroman backbone.
    • ¹³C NMR: Carboxylic ester carbonyl at ~170 ppm.
  • Mass Spectrometry (MS) : Molecular ion peak (M+H⁺) matching the theoretical molecular weight.
  • HPLC-PDA : Purity assessment with UV detection (λ = 254 nm).
  • Elemental Analysis : C, H, N content within ±0.3% of theoretical values.
    Safety protocols (e.g., glovebox use for moisture-sensitive steps) should align with material safety data sheets .

Advanced: How can researchers design experiments to evaluate the structure-activity relationship (SAR) of this compound derivatives in therapeutic applications?

Methodological Answer:
Stepwise SAR Strategy :

Core Modification : Introduce substituents (e.g., halogens, alkyl groups) at positions 6 and 8 to assess steric/electronic effects on bioactivity .

In Vitro Assays :

  • Enzyme inhibition (e.g., COX-2 for anti-inflammatory activity).
  • Cell viability assays (e.g., MTT on cancer cell lines).

Computational Docking : Use AutoDock Vina to predict binding affinities to targets like PPARγ (metabolic disorders).

Data Tabulation : Create a comparative table of substituents vs. IC₅₀ values (e.g., 6-Cl derivative shows 2x higher COX-2 inhibition vs. parent compound).

Advanced: What methodologies are recommended to resolve contradictions in reported biological activities of this compound derivatives across different studies?

Methodological Answer:
Contradictions often arise from:

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times.
  • Compound Purity : Impurities >5% may skew results; validate via orthogonal techniques (HPLC + LC-MS).
    Resolution Strategies :

Meta-Analysis : Pool data from ≥5 studies to identify trends (e.g., consistent anti-cancer activity in GI50 < 10 μM).

Standardized Replicates : Use ISO-certified cell lines and triplicate experiments.

Orthogonal Assays : Confirm apoptosis via flow cytometry (Annexin V) alongside MTT results.

Basic: What are the primary biological screening models used to assess the therapeutic potential of this compound?

Methodological Answer:

  • In Vitro Models :
    • Enzyme Inhibition: COX-2 (anti-inflammatory), α-glucosidase (anti-diabetic).
    • Cell-Based: MCF-7 (breast cancer), HT-29 (colon cancer).
  • In Vivo Models :
    • Carrageenan-induced paw edema (rats, anti-inflammatory).
    • Xenograft tumor models (mice, anti-cancer).
      Dosages typically range from 10–100 mg/kg body weight, with pharmacokinetic profiling (e.g., Cmax, T½) via LC-MS/MS .

Advanced: How can computational chemistry tools be integrated into the optimization of this compound derivatives for enhanced pharmacokinetic properties?

Methodological Answer:

QSAR Modeling : Train models on logP, polar surface area, and bioavailability data to predict ADME (absorption, distribution, metabolism, excretion).

Molecular Dynamics (MD) Simulations : Simulate blood-brain barrier penetration (e.g., GROMACS software).

Metabolite Prediction : Use GLORYx to identify likely Phase I/II metabolites.
Example: Methyl substitution at position 3 reduces CYP3A4-mediated metabolism by 40% in silico .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods for synthesis steps involving volatile reagents.
  • Spill Management : Neutralize with sodium bicarbonate, then absorb with vermiculite.
  • Waste Disposal : Segregate halogenated waste (if applicable) per EPA guidelines .

Advanced: What strategies can be employed to improve the synthetic scalability of this compound while maintaining stereochemical control?

Methodological Answer:

Flow Chemistry : Continuous reactors minimize side reactions (e.g., tube reactors with residence time <5 min).

Catalyst Immobilization : Silica-supported H₂SO₄ improves recyclability (3 cycles with <10% yield drop).

In Situ Monitoring : PAT (Process Analytical Technology) tools like FTIR for real-time reaction tracking.
Scalability data should be tabulated (e.g., batch vs. flow yields: 65% vs. 82%) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.